molecular formula C10H18GeO3S B15440105 Triethoxy(thiophen-2-yl)germane CAS No. 72517-68-1

Triethoxy(thiophen-2-yl)germane

Cat. No.: B15440105
CAS No.: 72517-68-1
M. Wt: 290.95 g/mol
InChI Key: UZCSXMHKGZKLGL-UHFFFAOYSA-N
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Description

Triethoxy(thiophen-2-yl)germane is a functionalized organogermane compound that features a thiophene ring directly linked to a triethoxygermyl group. This hybrid structure is designed to combine the advantageous electronic properties of the thiophene unit with the hydrolytic reactivity of the germanium-based alkoxide. The triethoxygermyl moiety enables covalent bonding to hydroxyl-rich substrates such as glass, metals, or metal oxides, facilitating surface modification . Meanwhile, the thiophene unit contributes valuable π-conjugation, making this compound a promising building block for developing advanced conductive polymers, organic electronics, and optoelectronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its compatibility with sol-gel processes further enhances its utility in creating innovative hybrid organic-inorganic coatings, adhesives, and nanocomposites. Researchers value this compound for its potential in crafting thin-film deposits and corrosion-resistant formulations due to its dual functionality. Proper handling under anhydrous conditions is recommended to prevent premature hydrolysis of the alkoxide groups. This product is strictly for Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

CAS No.

72517-68-1

Molecular Formula

C10H18GeO3S

Molecular Weight

290.95 g/mol

IUPAC Name

triethoxy(thiophen-2-yl)germane

InChI

InChI=1S/C10H18GeO3S/c1-4-12-11(13-5-2,14-6-3)10-8-7-9-15-10/h7-9H,4-6H2,1-3H3

InChI Key

UZCSXMHKGZKLGL-UHFFFAOYSA-N

Canonical SMILES

CCO[Ge](C1=CC=CS1)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Cross-Coupling Efficiency : this compound achieves moderate yields (≈57%) in Pd-catalyzed reactions, comparable to silanes but with reduced environmental toxicity .
  • Thermal Stability : Decomposes at 180°C, higher than analogous silanes (150°C) due to Ge’s metallic character .
  • Optoelectronic Potential: Preliminary studies suggest its thiophene-Ge moiety absorbs at 320 nm (UV-vis), making it a candidate for organic photovoltaics .

Q & A

Q. What are the established synthetic routes for Triethoxy(thiophen-2-yl)germane, and how can purity be optimized?

  • Methodological Answer : A common approach involves reacting thiophen-2-yl lithium or Grignard reagents with germanium tetrahalides (e.g., GeCl₄), followed by alkoxylation with ethanol. For example, triethyl(thiophen-2-yl)germane synthesis was confirmed via ¹H NMR, where characteristic peaks for thiophene protons (δ 6.8–7.2 ppm) and ethoxy groups (δ 1.2–1.4 ppm) validate successful synthesis . Purity optimization includes fractional distillation under reduced pressure and monitoring by GC-MS or HPLC.

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography is critical for structural elucidation. Using programs like SHELX , researchers can resolve bond lengths and angles between germanium and thiophene/ethoxy groups. Complementary techniques include ¹H/¹³C NMR for functional group verification and FT-IR to confirm Ge-O-C and Ge-C(thiophene) vibrations .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While specific toxicological data for this compound is limited, analogous thiophene derivatives (e.g., Thiophene-2-carboxylic acid) require handling in fume hoods with PPE (gloves, goggles) due to potential respiratory and dermal irritation . Storage under inert gas (N₂/Ar) is advised to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. How does this compound perform in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : In CoI₂/tmphen-catalyzed reactions, trimethyl(thiophen-2-yl)germane analogs demonstrated moderate yields (59–67%) in aryl addition reactions, suggesting Triethoxy derivatives may act as efficient germanium-based coupling partners. Key parameters include catalyst loading (5–10 mol%), solvent (THF/toluene), and reaction temperature (80–100°C) . Comparative studies with silane analogs (e.g., triethoxy(thiophen-2-yl)silane) can elucidate electronic effects of Ge vs. Si .

Q. What insights can Hirshfeld surface analysis provide about crystal packing in this compound derivatives?

  • Methodological Answer : Hirshfeld analysis quantifies intermolecular interactions (e.g., H···O, S···H) in crystals. For example, in a thiophene-containing biphenyl derivative, close contacts (2.6–3.0 Å) between thiophene sulfur and adjacent H atoms dominated crystal packing, guiding the design of materials with tailored solubility or charge transport properties .

Q. How does this compound contribute to donor-acceptor conjugated polymer synthesis?

  • Methodological Answer : As a germanium-based monomer, it enhances electron delocalization in polymers like PBDB-T. Synthesis involves Suzuki-Miyaura coupling or Stille reactions, monitored by ¹H NMR for ethoxy group retention. UV-Vis and cyclic voltammetry assess optoelectronic properties (e.g., bandgap tuning via Ge’s polarizability) .

Q. What are the mechanistic implications of Ge–C bond cleavage in catalytic cycles?

  • Methodological Answer : In Co-catalyzed reactions, Ge–C bond cleavage likely proceeds via oxidative addition, forming a Co–Ge intermediate. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map energy barriers, while substituent effects (e.g., ethoxy vs. methyl on Ge) modulate reactivity .

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